N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine
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Overview
Description
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethoxyphenyl group, an ethyl group, and a fluorine atom attached to a pyrimidine ring
Preparation Methods
The synthesis of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of 2,5-dimethoxyphenylacetic acid, which can be obtained through the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrogen halide.
Introduction of the Pyrimidine Ring: The dimethoxyphenyl intermediate is then reacted with appropriate reagents to introduce the pyrimidine ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can be performed to break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): This compound is a potent serotonin receptor agonist with hallucinogenic effects.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Known for its psychoactive properties, 2C-B is another compound with a similar dimethoxyphenyl structure.
Chalcones: These compounds have diverse biological activities and are structurally related to the dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-ethyl-5-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-4-10-13(15)14(17-8-16-10)18-11-7-9(19-2)5-6-12(11)20-3/h5-8H,4H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRLACNLALJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2=C(C=CC(=C2)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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